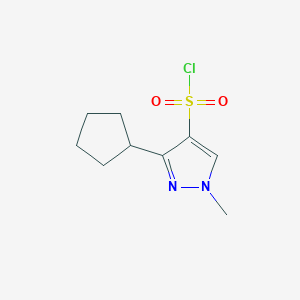
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 2137958-01-9 . It has a molecular weight of 248.73 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13ClN2O2S/c1-12-6-8 (15 (10,13)14)9 (11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : The compound is used in the synthesis of various pyrazole derivatives. For instance, a study described the efficient synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, highlighting the reaction's compatibility with a wide range of substrates and its environmental friendliness (Grover, Roy, & Jachak, 2014).
Catalysis and Reactions : Research on the synthesis of new ionic liquids, like 1-sulfopyridinium chloride, has shown their efficacy as catalysts for the synthesis of certain pyrazole derivatives (Moosavi-Zare et al., 2013).
Development of Medicinal Chemistry Methods : The compound aids in synthesizing heterocyclic sulfonyl chlorides and sulfonamides, crucial in developing new medicinal chemistry methods (Tucker, Chenard, & Young, 2015).
Chemical Structure and Properties
- Structural Analysis : Studies involving X-ray crystallography and computational methods have been conducted to understand the molecular structure of related pyrazole derivatives, furthering our knowledge of their chemical properties (Shen et al., 2014).
Applications in Drug Development
Antimicrobial Agents Synthesis : The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, potentially useful as antimicrobial agents, has been explored (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of COX-2 Inhibitors : A study on the synthesis of 1,5-diarylpyrazole derivatives, which includes compounds related to 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, highlights their role in blocking cyclooxygenase-2, an important aspect in drug development for treating conditions like rheumatoid arthritis (Penning et al., 1997).
Innovative Synthesis Techniques
- Diverse Pyrazole-4-sulfonyl Chlorides Synthesis : The compound has been utilized in innovative synthesis techniques, such as the creation of diverse pyrazole-containing sulfonyl chlorides, showcasing its versatility in chemical synthesis (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBDTDYMBRLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137958-01-9 |
Source


|
| Record name | 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2365891.png)
![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)
![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)


